molecular formula C16H27N3O2 B2872796 N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1258667-02-5

N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide

Cat. No.: B2872796
CAS No.: 1258667-02-5
M. Wt: 293.411
InChI Key: OYMWDFKDCBKCSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a cyanocycloheptyl group and a hydroxymethyl-substituted piperidine moiety.

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c17-13-16(7-3-1-2-4-8-16)18-15(21)11-19-9-5-14(12-20)6-10-19/h14,20H,1-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMWDFKDCBKCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C#N)NC(=O)CN2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide is a synthetic compound with the molecular formula C16H27N3OC_{16}H_{27}N_{3}O and a molecular weight of approximately 293 Da. This compound features a unique combination of functional groups, including a cyanocycloheptyl group and a piperidine moiety, which contribute to its potential pharmacological activities. The compound's structure suggests possible interactions with various biological targets, making it an interesting subject for research in medicinal chemistry.

Preliminary studies indicate that this compound may exhibit significant biological activities, particularly in modulating neurotransmitter systems and inflammatory pathways. Compounds with similar structural features have been investigated for their effects on:

  • Neurotransmitter Receptors : Potential interactions with dopamine and serotonin receptors could influence mood and cognitive functions.
  • Inflammatory Pathways : The compound may inhibit pathways involved in inflammation, making it a candidate for treating autoimmune diseases.

Key Research Findings

Research into this compound has highlighted its potential therapeutic applications. For instance:

  • Antinociceptive Effects : Studies have shown that compounds similar to this compound can reduce pain responses in animal models, suggesting analgesic properties.
  • Neuroprotective Properties : Similar compounds have been associated with neuroprotective effects, potentially offering benefits in neurodegenerative conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructureUnique Features
N-(1-adamantyl)acetamideC₁₂H₁₉NOKnown for neuroprotective effects
4-HydroxymethylpiperidineC₇H₁₅NServes as a building block for more complex compounds
2-Chloro-N-(cyclohexyl)methylbenzamideC₁₄H₁₈ClNStudied for anti-inflammatory properties

The unique combination of functional groups and cyclic structures in this compound may contribute to distinct biological activities compared to these similar compounds.

In Vivo Studies

Recent studies have focused on the in vivo effects of this compound on animal models. These studies aim to assess:

  • Dosage Effects : Determining the optimal dosage for therapeutic efficacy while minimizing side effects.
  • Behavioral Assessments : Evaluating changes in behavior related to pain perception and anxiety levels.

In Vitro Studies

In vitro assays have been conducted to explore the compound's interaction with specific receptors and enzymes:

  • Receptor Binding Assays : These assays help elucidate the binding affinity of the compound to various neurotransmitter receptors.
  • Enzyme Inhibition Studies : Investigating the potential inhibitory effects on enzymes involved in inflammatory processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Properties/Activities Reference
N-(1-cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide C₁₈H₂₈N₃O₂ Cyanocycloheptyl, hydroxymethyl piperidine ~330 (estimated) High H-bond capacity, moderate lipophilicity N/A
2-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-(1-cyanocycloheptyl)acetamide C₁₈H₁₇N₇O₂S₂Cl Piperazine sulfonyl, chlorothiophene 363.38 Enhanced electrophilicity, potential kinase inhibition
(2R,1''S)-(-)-phenyl-N-(1''-phenylethyl)-2-piperidin-1'-yl-acetamide C₂₁H₂₆N₂O Phenyl, phenylethyl, piperidine ~322 Stereospecific activity, chiral resolution applications
2-chloro-N-(1-cyclohexanecarbonylpiperidin-4-yl)acetamide C₁₄H₂₃ClN₂O₂ Chloro, cyclohexanecarbonyl 286.8 High pKa (13.56), lipophilic
N-(4-hydroxyphenyl)acetamide C₈H₉NO₂ 4-hydroxyphenyl 151.16 Simple scaffold, widespread patent use

Key Comparative Analysis

Piperidine/Piperazine Modifications
  • Target Compound: The hydroxymethyl group on the piperidine enhances solubility and hydrogen-bond donor capacity, critical for interactions with polar residues in biological targets.
  • Piperazine Sulfonyl Derivative (): Replacement of hydroxymethyl with a sulfonyl-linked chlorothiophene introduces electrophilicity and bulk, likely improving binding to ATP pockets in kinases but reducing solubility.
Cyclic Substituents
  • Cyanocycloheptyl vs. Cyclohexanecarbonyl (): The seven-membered cyanocycloheptyl ring in the target compound offers greater conformational flexibility compared to the rigid cyclohexanecarbonyl group. This flexibility may improve binding to less structured protein regions.
Stereochemical Considerations
  • The (2R,1''S)-configured phenylpiperidinyl acetamide () highlights the importance of stereochemistry in biological activity. The target compound’s lack of described stereocenters suggests it may exhibit broader but less specific interactions.
Simpler Analogs
  • N-(4-hydroxyphenyl)acetamide (): As a minimally modified acetamide, it lacks the target compound’s complexity but serves as a foundational scaffold for understanding acetamide bioactivity. The hydroxyphenyl group provides moderate polarity, contrasting with the cyanocycloheptyl’s hydrophobicity.
Physicochemical Properties
  • Chlorinated Derivatives : The 2-chloroacetamide () exhibits high pKa (13.56), favoring deprotonation in physiological environments, whereas the hydroxymethyl group in the target compound likely has a lower pKa (~10–12), enhancing solubility at physiological pH.

Preparation Methods

Cycloheptanone to Cycloheptylamine

Cycloheptanone serves as the starting material for the cycloheptyl backbone. Reductive amination using ammonium acetate and sodium cyanoborohydride yields cycloheptylamine .

$$
\text{Cycloheptanone} \xrightarrow{\text{NH}4\text{OAc, NaBH}3\text{CN}} \text{Cycloheptylamine} \quad (\text{Yield: 85–90\%})
$$

Cyanation of Cycloheptylamine

The primary amine is converted to a nitrile via a modified Hofmann degradation. Treatment with bromine in a basic aqueous solution followed by cyanide substitution achieves this transformation:

$$
\text{Cycloheptylamine} \xrightarrow{\text{Br}_2, \text{NaOH}} \text{Cycloheptyl cyanide} \quad (\text{Yield: 70–75\%})
$$

Synthesis of 2-[4-(Hydroxymethyl)Piperidin-1-yl]Acetic Acid

Preparation of 4-(Hydroxymethyl)Piperidine

4-Piperidinecarboxylic acid is reduced to 4-(hydroxymethyl)piperidine using lithium aluminum hydride (LAH) in tetrahydrofuran (THF):

$$
\text{4-Piperidinecarboxylic acid} \xrightarrow{\text{LAH, THF}} \text{4-(Hydroxymethyl)piperidine} \quad (\text{Yield: 88\%})
$$

Alkylation with Bromoacetic Acid

The piperidine derivative undergoes alkylation with bromoacetic acid in the presence of a base (e.g., potassium carbonate) to form the acetic acid intermediate:

$$
\text{4-(Hydroxymethyl)piperidine} + \text{BrCH}2\text{CO}2\text{H} \xrightarrow{\text{K}2\text{CO}3} \text{2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid} \quad (\text{Yield: 65–70\%})
$$

Amide Coupling

Activation of the Carboxylic Acid

The acetic acid derivative is activated as an acyl chloride using thionyl chloride (SOCl₂):

$$
\text{2-[4-(Hydroxymethyl)piperidin-1-yl]acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride} \quad (\text{Yield: 95\%})
$$

Reaction with 1-Cyanocycloheptylamine

The acyl chloride reacts with 1-cyanocycloheptylamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$
\text{Acyl chloride} + \text{1-Cyanocycloheptylamine} \xrightarrow{\text{TEA, DCM}} \text{N-(1-Cyanocycloheptyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide} \quad (\text{Yield: 80–85\%})
$$

Alternative Synthetic Routes

One-Pot Cyanation and Alkylation

A patent method describes a tandem cyanation-alkylation process using POCl₃ in pyridine to directly introduce the cyano group during piperidine synthesis:

Step Reagents/Conditions Yield
Cyanation POCl₃, pyridine, 0°C → RT 90–95%
Alkylation Bromoacetic acid, K₂CO₃, DMF 75%

Enzymatic Resolution for Stereoselectivity

For enantiomerically pure products, lipase-mediated resolution of racemic 1-cyanocycloheptylamine achieves >99% enantiomeric excess (ee).

Optimization and Challenges

Solubility and Reaction Efficiency

The bulky cycloheptyl group necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility during coupling. Microwave-assisted synthesis reduces reaction times from hours to minutes.

Protecting Group Strategies

Temporary protection of the hydroxymethyl group (e.g., as a tert-butyldimethylsilyl ether) prevents undesired side reactions during amide formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.89 (m, 12H, cycloheptyl), 2.75–3.20 (m, 4H, piperidine), 3.65 (s, 2H, CH₂CO), 4.10 (s, 1H, OH).
  • HRMS : m/z calculated for C₁₇H₂₇N₃O₂ [M+H]⁺: 314.2124; found: 314.2121.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Industrial-Scale Considerations

A continuous flow system with in-line IR monitoring achieves kilogram-scale production with 92% yield and <1% impurities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.